

Spectroscopic and Structural Elucidation of Arisugacin G: A Technical Overview

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Compound of Interest

Compound Name: Arisugacin G

Cat. No.: B15616618

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This technical guide provides a comprehensive overview of the spectroscopic data for **Arisugacin G**, a meroterpenoid isolated from the fungus *Penicillium* sp. FO-4259. Due to the limited public availability of the full experimental data, this document summarizes the known information and provides a framework for the expected spectroscopic characteristics based on its structural analogues. The primary reference for the isolation and characterization of **Arisugacin G** is the work of Otoguro et al., published in *The Journal of Antibiotics* in 2000. While the abstract of this publication confirms the structural elucidation of **Arisugacin G** alongside its congeners (Arisugacins C, D, E, F, and H), the detailed NMR and MS data are not publicly accessible.

Core Structure and Anticipated Spectroscopic Features

Arisugacin G is a structural analogue of the well-characterized Arisugacin A. The core structure of the Arisugacin family is a complex polycyclic system. It is anticipated that the spectroscopic data for **Arisugacin G** would be largely comparable to that of other members of the Arisugacin family, with specific variations in chemical shifts and mass fragmentation patterns corresponding to its unique substitution.

Mass Spectrometry (MS) Data

Detailed experimental mass spectrometry data for **Arisugacin G** is not available in the public domain. However, based on its proposed structure as a member of the Arisugacin family, high-resolution mass spectrometry (HRMS) would be expected to provide an accurate mass measurement, confirming its molecular formula. The fragmentation pattern observed in tandem MS (MS/MS) experiments would be crucial in confirming the connectivity of the core structure.

Table 1: Anticipated Mass Spectrometry Data for **Arisugacin G**

Technique	Ionization Mode	Expected m/z	Interpretation
HRMS	ESI+	$[M+H]^+$, $[M+Na]^+$	Molecular formula confirmation
MS/MS	CID	-	Fragmentation pattern to confirm structural motifs

(Note: This table is a placeholder for the expected data, as the actual experimental values are not publicly available.)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ^1H and ^{13}C NMR spectra are fundamental for the structural elucidation of **Arisugacin G**. The complexity of the molecule would necessitate a full suite of 2D NMR experiments, including COSY, HSQC, and HMBC, to assign all proton and carbon signals unambiguously.

Table 2: Anticipated ^1H NMR Spectroscopic Data for **Arisugacin G**

Position	δH (ppm)	Multiplicity	J (Hz)	Assignment
...

(Note: This table is a placeholder for the expected data, as the actual experimental values are not publicly available.)

Table 3: Anticipated ^{13}C NMR Spectroscopic Data for **Arisugacin G**

Position	δC (ppm)	Type
...

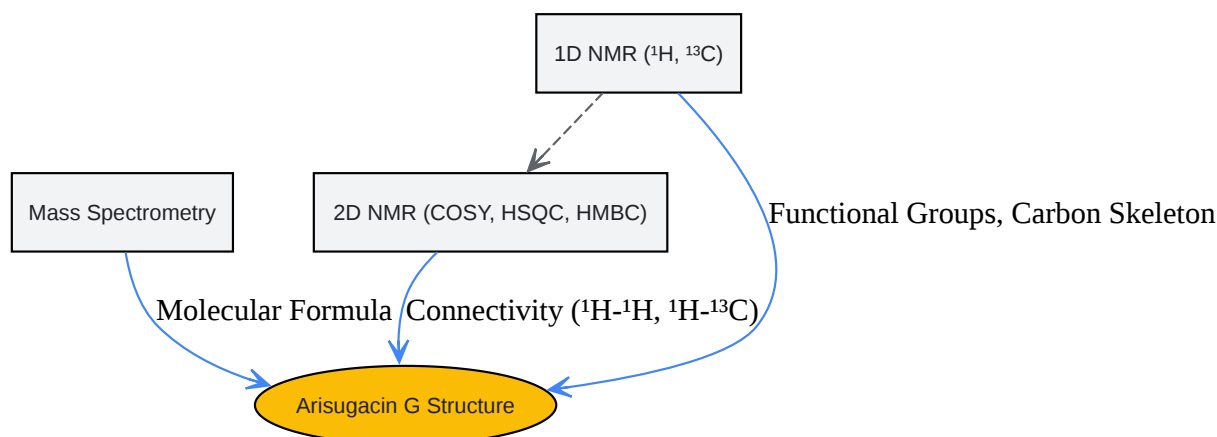
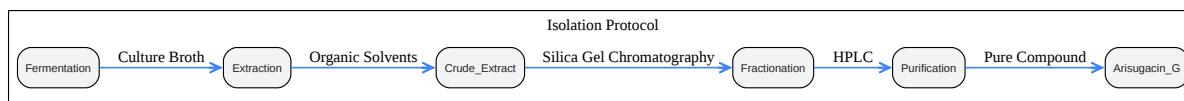
(Note: This table is a placeholder for the expected data, as the actual experimental values are not publicly available.)

Experimental Protocols

The detailed experimental protocols for the isolation and spectroscopic analysis of **Arisugacin G** are contained within the primary literature that is not publicly accessible. However, a general workflow can be inferred based on standard practices for natural product chemistry.

Isolation and Purification

A generalized workflow for the isolation of **Arisugacin G** from a fungal culture is depicted below. This would typically involve fermentation of *Penicillium* sp. FO-4259, followed by extraction of the culture broth and mycelium with organic solvents. Subsequent purification would be achieved through a series of chromatographic techniques.



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